molecular formula C17H19BrO B2360085 4-Bromo-4'-(pentyloxy)-1,1'-biphenyl CAS No. 63619-51-2

4-Bromo-4'-(pentyloxy)-1,1'-biphenyl

Cat. No. B2360085
Key on ui cas rn: 63619-51-2
M. Wt: 319.242
InChI Key: XSGGLCGBXDPDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08981120B2

Procedure details

Under an argon atmosphere, 4-bromo-4′-hydroxybiphenyl (3.0 g, 12 mmol), 1-bromopentane (3.6 g, 24 mmol), and potassium carbonate (1.66 g, 12 mmol) were dissolved in acetone (60 mL) and stirred under a reflux condition for 24 hours. After they reacted with each other, liquid separation and extraction were performed with water and chloroform. After an organic layer was dried with anhydrous sodium sulfate and filtered, the solvent was distilled off under a reduced pressure. After the obtained reaction mixture was separated and purified with a silica gel column chromatography using chloroform as a moving bed, the mixture was purified by a recrystallization method using chloroform and hexane. Thereby, a white solid of 4-Bromo-4′-pentyloxybiphenyl (A1) was obtained (1.99 g, yield: 53%). The obtained product (A1) was identified by using a 1H-NMR method. 1H-NMR (CDCl3, 400 MHz) δ=7.53-7.51 (d, 2H), 7.48-7.46 (d, 2H), 7.42-7.40 (d, 2H), 7.00-6.95 (d, 2H), 4.01-3.98 (t, 2H), 1.81 (m, 2H), 1.42 (m, 4H), and 0.94 (t, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.Br[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)O
Name
Quantity
3.6 g
Type
reactant
Smiles
BrCCCCC
Name
Quantity
1.66 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred under a reflux condition for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After they reacted with each other,
CUSTOM
Type
CUSTOM
Details
liquid separation and extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After an organic layer was dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under a reduced pressure
CUSTOM
Type
CUSTOM
Details
After the obtained reaction mixture
CUSTOM
Type
CUSTOM
Details
was separated
CUSTOM
Type
CUSTOM
Details
purified with a silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
the mixture was purified by a recrystallization method

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)OCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.